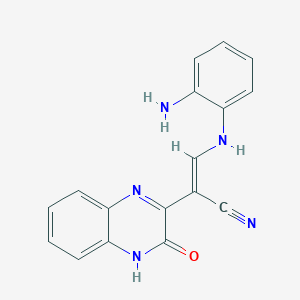
(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile, also known as ZAQ, is a heterocyclic compound belonging to the quinoxaline family. It is a small molecule that has been studied extensively for its potential applications in scientific research. ZAQ has been found to exhibit a variety of biochemical and physiological effects, making it an interesting and promising candidate for a wide range of laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
Quinoxaline derivatives have been frequently utilized as suitable skeletons for designing biologically active compounds due to their significant antimicrobial and anti-inflammatory activities. These derivatives are used in organic synthesis to build both natural and synthetic compounds. Their broad pharmacological actions include antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities, making them valuable in the development of new therapeutic agents with improved efficacy and safety profiles (Ramli et al., 2014).
Catalysis and Organic Synthesis
Quinoxaline compounds, including the one mentioned, can serve as catalyst ligands, demonstrating their versatility in chemical synthesis. Their formation from condensing ortho-diamines with 1,2-diketones showcases their importance in organic chemistry, providing pathways for synthesizing various complex molecules with potential pharmacological applications (Pareek and Kishor, 2015).
Electronic and Photonic Applications
Derivatives like hexaazatriphenylene (HAT) showcase the application of quinoxaline compounds in the field of materials science, particularly in electronic and photonic devices. These derivatives are recognized for their excellent π–π stacking ability, making them suitable for use in semiconductors, sensors, and energy storage materials. This highlights the role of quinoxaline derivatives beyond pharmacological uses, extending into the development of advanced materials (Segura et al., 2015).
Anticorrosive Materials
The structural diversity of quinoxaline derivatives, particularly those with polar substituents, has been exploited in the development of anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective as anticorrosive agents, highlighting their industrial value beyond biological applications (Verma et al., 2020).
Propriétés
IUPAC Name |
(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-9-11(10-20-13-6-2-1-5-12(13)19)16-17(23)22-15-8-4-3-7-14(15)21-16/h1-8,10,20H,19H2,(H,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYVELXENMIZSV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC=C(C#N)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)N/C=C(\C#N)/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)